![molecular formula C9H16N4 B1437247 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine CAS No. 795310-52-0](/img/structure/B1437247.png)
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine
Overview
Description
“4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine” is a chemical compound with the molecular formula C9H16N4 . It has an average mass of 180.250 Da and a monoisotopic mass of 180.137497 Da . It is used as an intermediate for pharmaceuticals .
Molecular Structure Analysis
The molecular structure of “4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine” consists of a piperidine ring attached to a 1,2,4-triazole ring via a single bond . The triazole ring is substituted at the 3 and 5 positions with methyl groups .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 354.4±52.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a flash point of 168.1±30.7 °C . It is slightly soluble in water .Scientific Research Applications
Anticancer Agents
1,2,4-triazole derivatives, including “4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine”, have been synthesized and evaluated as promising anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines, including MCF-7, Hela, and A549 . The safety of these compounds has also been evaluated on MRC-5, a normal cell line, and most of the synthesized compounds have shown proper selectivity against normal and cancerous cell lines .
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities . Compounds including a 5-mercapto-1,3,4-oxadiazole ring bearing to 1,2,4-triazole nucleus via a methylene linkage have shown good antimicrobial activities against the test microorganisms .
Breast Cancer Treatment
Compounds containing a 1,2,4-triazole ring, such as Letrozole and Anastrozole, have been approved by the FDA and used as first-line therapies for the treatment of breast cancer in postmenopausal women . These compounds have shown apparent superiority to estrogen receptor antagonists, such as tamoxifen .
Inhibitory Effects on BRD4
Some synthesized compounds have been evaluated for their inhibitory effects on BRD4 . BRD4 is a protein that plays a key role in the process of cell division and growth, and inhibiting its function can help in the treatment of various types of cancer .
Mechanism of Action
Target of Action
It is known that triazole derivatives, which this compound is a part of, have been associated with various biological activities, including cytotoxic activities .
Mode of Action
It is known that triazole compounds can interact with biological targets and cause changes in their function .
Biochemical Pathways
It is known that triazole compounds can affect various biochemical pathways, leading to downstream effects .
Result of Action
It is known that triazole hybrids have shown weak to high cytotoxic activities against certain tumor cell lines .
Safety and Hazards
The compound is classified under GHS07 for safety. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Compounds with a 1,2,4-triazole structure have been suggested as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This indicates potential future directions for research and development involving “4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine”.
properties
IUPAC Name |
4-(3,5-dimethyl-1,2,4-triazol-4-yl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4/c1-7-11-12-8(2)13(7)9-3-5-10-6-4-9/h9-10H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPPPXAGUDHXJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20660443 | |
Record name | 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Dimethyl-4H-1,2,4-triazol-4-YL)piperidine | |
CAS RN |
795310-52-0 | |
Record name | 4-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20660443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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